ABT-770
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Overview
Description
Preparation Methods
The synthesis of ABT-770 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods for such compounds often include large-scale synthesis in controlled environments to ensure purity and consistency.
Chemical Reactions Analysis
ABT-770 undergoes various chemical reactions, primarily focusing on its role as an MMP inhibitor. The compound is involved in inhibition reactions where it interacts with MMPs to prevent their activity. Common reagents used in these reactions include specific inhibitors and substrates that facilitate the binding of this compound to the MMPs . The major products formed from these reactions are typically inactive MMPs, which result in reduced tumor growth and metastasis.
Scientific Research Applications
ABT-770 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of MMPs and their role in various biochemical pathways.
Biology: Helps in understanding the biological processes involving MMPs, including tissue remodeling and inflammation.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit tumor growth.
Industry: Utilized in the development of new pharmaceuticals targeting MMPs for various diseases
Mechanism of Action
The mechanism of action of ABT-770 involves the inhibition of matrix metalloproteinases. MMPs are enzymes that degrade extracellular matrix components, and their overactivity is associated with cancer progression and metastasis. This compound binds to the active site of MMPs, preventing them from interacting with their substrates. This inhibition disrupts the degradation of the extracellular matrix, thereby reducing tumor growth and spread .
Comparison with Similar Compounds
ABT-770 is unique due to its high selectivity and oral bioavailability compared to other MMP inhibitors. Similar compounds include:
ABT-518: Another MMP inhibitor with similar properties but different selectivity and potency.
Marimastat: A broad-spectrum MMP inhibitor with less selectivity compared to this compound.
Batimastat: An early MMP inhibitor with limited oral bioavailability
This compound stands out due to its potent inhibition, selectivity, and ease of administration, making it a valuable compound in both research and therapeutic contexts.
Properties
CAS No. |
220614-50-6 |
---|---|
Molecular Formula |
C22H22F3N3O6 |
Molecular Weight |
481.4 g/mol |
IUPAC Name |
N-[(2S)-1-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-3-[4-[4-(trifluoromethoxy)phenyl]phenoxy]propan-2-yl]-N-hydroxyformamide |
InChI |
InChI=1S/C22H22F3N3O6/c1-21(2)19(30)27(20(31)26-21)11-16(28(32)13-29)12-33-17-7-3-14(4-8-17)15-5-9-18(10-6-15)34-22(23,24)25/h3-10,13,16,32H,11-12H2,1-2H3,(H,26,31)/t16-/m0/s1 |
InChI Key |
IIHFBHZWJNGWRC-INIZCTEOSA-N |
SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Isomeric SMILES |
CC1(C(=O)N(C(=O)N1)C[C@@H](COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(COC2=CC=C(C=C2)C3=CC=C(C=C3)OC(F)(F)F)N(C=O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT-770; ABT 770; ABT770; UNII-I8NWP25THF; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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